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molecular formula C12H14F5N B6320864 (4,4,5,5,5-Pentafluoropentyl)benzylamine CAS No. 252947-52-7

(4,4,5,5,5-Pentafluoropentyl)benzylamine

Cat. No. B6320864
M. Wt: 267.24 g/mol
InChI Key: DOACJPGMEHQIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074819B2

Procedure details

4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate (1 g, 3 mmol) was dissolved in acetonitrile (10 ml). Benzylamine (646 mg, 6 mmol) and potassium carbonate (829 mg, 6 mmol) were added. The mixture was refluxed for 10 h under nitrogen atmosphere. When the reaction was completed, the mixture was cooled to room temperature. Water was added to reaction solution which was then extracted with ethyl acetate. The extracted organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to column chromatography (dichloromethane:ethyl acetate=19:1) to give 590 mg (yield: 74%) of the title compound as a pale yellow liquid.
Name
4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step Two
Quantity
829 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([C:18]([F:21])([F:20])[F:19])[CH2:3][CH2:4][CH2:5]OC1C=CC=C(C)C=1S([O-])(=O)=O.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(=O)([O-])[O-].[K+].[K+].O>C(#N)C>[F:1][C:2]([F:22])([C:18]([F:21])([F:20])[F:19])[CH2:3][CH2:4][CH2:5][NH:30][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:2.3.4|

Inputs

Step One
Name
4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate
Quantity
1 g
Type
reactant
Smiles
FC(CCCOC1=C(C(=CC=C1)C)S(=O)(=O)[O-])(C(F)(F)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
646 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
829 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 10 h under nitrogen atmosphere
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracted organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(CCCNCC1=CC=CC=C1)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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